molecular formula C15H18N2O3S2 B15107832 N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B15107832
M. Wt: 338.4 g/mol
InChI Key: CKWFFHUWFZRSPQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,3-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex molecule featuring a bicyclic thieno[3,4-d]thiazole core modified with a 2,3-dimethylphenyl substituent and an acetamide group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit activities ranging from antibacterial to pesticidal, underscoring the relevance of its functional groups .

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(2,3-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C15H18N2O3S2/c1-9-5-4-6-12(10(9)2)17-13-7-22(19,20)8-14(13)21-15(17)16-11(3)18/h4-6,13-14H,7-8H2,1-3H3

InChI Key

CKWFFHUWFZRSPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Phenyl Substituent Acetamide Modification Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 2,3-Dimethylphenyl None Not Provided ~310–370* Enhanced lipophilicity from methyl groups
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-...acetamide 3,4-Dimethoxyphenyl None C₁₅H₁₈N₂O₅S₂ 370.438 Polar methoxy groups; defined stereocenters
2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-...acetamide 2-Methoxyphenyl 2-Methoxy Not Provided ~340–360* Increased polarity from dual methoxy groups
N-(5,5-Dioxido-3-Phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide Phenyl None C₁₃H₁₄N₂O₃S₂ 310.39 Simplest analog; minimal steric hindrance

*Estimated based on structural similarity.

Key Observations:

The unsubstituted phenyl analog has lower molecular weight (310.39 g/mol), which may favor better pharmacokinetic profiles, though with reduced target affinity due to fewer substituents.

Electronic Effects :

  • Methoxy groups in and introduce electron-donating effects, which could alter binding interactions in electron-deficient environments (e.g., enzyme active sites). In contrast, the methyl groups in the target compound are less polar but contribute to steric bulk.

Stereochemical Considerations :

  • Compound specifies (3aR,6aS) stereochemistry, which may confer selectivity in chiral biological systems. The target compound’s stereochemical configuration is unspecified in the evidence but could significantly impact its activity if similar.

Inference for Target Compound:

The 2,3-dimethylphenyl group could enhance binding to hydrophobic pockets in target proteins, while the sulfone moiety may participate in hydrogen bonding or electrostatic interactions. These features align with the bioactivity trends observed in thiadiazole derivatives .

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